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molecular formula C10H9F3O B8520654 2-(3,3-Difluorocyclobutyl)-4-fluorophenol

2-(3,3-Difluorocyclobutyl)-4-fluorophenol

Cat. No. B8520654
M. Wt: 202.17 g/mol
InChI Key: MTOUCBWANRMIGW-UHFFFAOYSA-N
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Patent
US09067934B2

Procedure details

A mixture of benzyl 2-(3,3-difluorocyclobutyl)-4-fluorophenyl ether (C20) (60 mg, 0.20 mmol) in ethanol (15 mL) was treated with palladium (50 mg, 0.47 mmol) and shaken on a Parr hydrogenator (50 psi) at room temperature for 2 hours. The mixture was filtered through Celite and concentrated in vacuo to afford the title compound as a yellow oil. Yield: 20 mg, 0.065 mmol, 100%. GCMS m/z 202 (M+). 1H NMR (400 MHz, CDCl3) δ 2.60-2.78 (m, 2H), 2.92-3.07 (m, 2H), 3.46-3.58 (m, 1H), 6.61-6.95 (m, 3H).
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:21])[CH2:5][CH:4]([C:6]2[CH:11]=[C:10]([F:12])[CH:9]=[CH:8][C:7]=2[O:13]CC2C=CC=CC=2)[CH2:3]1>C(O)C.[Pd]>[F:21][C:2]1([F:1])[CH2:5][CH:4]([C:6]2[CH:11]=[C:10]([F:12])[CH:9]=[CH:8][C:7]=2[OH:13])[CH2:3]1

Inputs

Step One
Name
Quantity
60 mg
Type
reactant
Smiles
FC1(CC(C1)C1=C(C=CC(=C1)F)OCC1=CC=CC=C1)F
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
shaken on a Parr hydrogenator (50 psi) at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1(CC(C1)C1=C(C=CC(=C1)F)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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